10H-Phenothiazine-2-carboxylic Acid: Comprehensive Mass Profiling, Synthesis, and Application Guide
Executive Summary 10H-Phenothiazine-2-carboxylic acid (CAS: 25234-50-8) is a highly versatile heterocyclic building block characterized by its electron-rich tricyclic core and a reactive carboxylic acid moiety at the C2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
10H-Phenothiazine-2-carboxylic acid (CAS: 25234-50-8) is a highly versatile heterocyclic building block characterized by its electron-rich tricyclic core and a reactive carboxylic acid moiety at the C2 position. In modern research, it serves as a critical intermediate for synthesizing multi-target directed ligands (MTDLs) in neuropharmacology[1] and as an electron-donating unit in Thermally Activated Delayed Fluorescence (TADF) materials for advanced optoelectronics[2].
For researchers and drug development professionals, understanding the precise mass characteristics—specifically the distinction between its bulk molecular weight and exact monoisotopic mass—is fundamental for accurate stoichiometric scaling, high-resolution mass spectrometry (HRMS) characterization, and downstream impurity profiling.
Physicochemical & Mass Profiling
In chemical synthesis and analysis, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is critical. The molecular weight dictates the macroscopic stoichiometry required for reactions, whereas the exact mass is the cornerstone of HRMS, allowing for the precise identification of the molecule and its isotopic envelope.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of 10H-Phenothiazine-2-carboxylic acid[3].
Property
Value
Application Context
Chemical Formula
C₁₃H₉NO₂S
Elemental composition for elemental analysis (CHN/S).
Molecular Weight
243.28 g/mol
Used for calculating molar equivalents in bulk synthesis.
Exact Mass
243.03539970 Da
Target value for HRMS (TOF/Orbitrap) to confirm identity.
XLogP3
3.7
Indicates high lipophilicity; relevant for ADME/Tox profiling.
Hydrogen Bond Donors
2 (NH, OH)
Determines interaction potential in receptor binding pockets.
Hydrogen Bond Acceptors
4
Influences solubility and supramolecular assembly.
Topological Polar Surface Area
74.6 Ų
Predicts blood-brain barrier (BBB) permeability.
Mass Spectrometry Causality & Isotopic Signatures
The presence of sulfur (³²S, ~95% abundance; ³⁴S, ~4.2% abundance) in the phenothiazine core generates a distinct M+2 isotopic peak in mass spectra. When conducting stability assays, exact mass measurements are vital because the electron-rich sulfur atom is highly susceptible to oxidation, forming sulfoxides (+15.9949 Da) or sulfones (+31.9898 Da). Only high-resolution instruments can definitively differentiate these oxidative degradants from other isobaric impurities.
LC-HRMS Analytical Workflow for 10H-Phenothiazine-2-carboxylic acid.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and analytical characterization of 10H-Phenothiazine-2-carboxylic acid.
Protocol: Anoxic Hydrolysis Synthesis
Causality Insight: The synthesis of 10H-phenothiazine-2-carboxylic acid typically proceeds via the hydrolysis of 2-cyanophenothiazine. It is an absolute requirement that this reaction be conducted in the strictly controlled absence of oxygen. The phenothiazine core is easily oxidized to a radical cation. If oxygen is present during the acidic (HCl) hydrolysis, it triggers a radical-mediated chlorination of the aromatic rings, yielding chlorinated byproducts that are nearly impossible to separate via standard chromatography[2].
Step-by-Step Procedure:
Preparation: Suspend 2-cyanophenothiazine (1.0 equiv) in a solvent mixture of glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl) (typically a 2:1 v/v ratio).
Degassing (Critical Step): Seal the reaction vessel and purge the mixture vigorously with Argon gas for a minimum of 20 minutes to displace all dissolved oxygen.
Hydrolysis: Heat the reaction mixture to reflux (approx. 100–110 °C) under a continuous positive pressure of Argon for 24–48 hours. Monitor the disappearance of the nitrile peak via FT-IR or TLC.
Workup: Cool the mixture to room temperature and pour it over crushed ice. The product will precipitate as a crude solid.
Purification: Filter the precipitate, wash extensively with cold distilled water to remove residual acids, and recrystallize from ethanol to yield the pure 10H-phenothiazine-2-carboxylic acid.
Protocol: LC-ESI-HRMS Characterization
Causality Insight: Because the molecule contains a highly acidic carboxylic acid group, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique, yielding a robust deprotonated molecular ion [M-H]-.
Step-by-Step Procedure:
Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a concentration of 1 µg/mL.
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile.
Ionization: Operate the ESI source in negative ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap analyzer.
Validation: Extract the ion chromatogram for the calculated exact mass of the [M-H]- ion (C₁₃H₈NO₂S⁻). The theoretical exact mass is 242.0281 Da . A successful synthesis should yield an observed mass within a 5 ppm error margin (e.g., found: 242.0278 Da)[1].
Applications in Advanced Drug Design & Material Science
The structural geometry of 10H-phenothiazine-2-carboxylic acid—featuring a characteristic "butterfly" fold along the sulfur-nitrogen axis—makes it a privileged scaffold in multiple disciplines.
Synthetic pathway and downstream applications of 10H-Phenothiazine-2-carboxylic acid.
Neuropharmacology: Alzheimer's Disease
In the pursuit of therapies for Alzheimer's Disease, researchers utilize the carboxylic acid group of this molecule as a synthetic handle to attach benzylpiperidine moieties (the pharmacophore of Donepezil). The resulting phenothiazine/donepezil-like hybrids act as Multi-Target Directed Ligands (MTDLs). The phenothiazine core provides potent radical-scavenging (antioxidant) activity to mitigate oxidative stress in the brain, while the benzylpiperidine unit inhibits acetylcholinesterase (AChE), thereby restoring cholinergic transmission[1].
Optoelectronics: TADF Cyclophanes
In materials science, the electron-rich nature of the phenothiazine ring is exploited to create Donor-Acceptor-Donor (D-A-D) cyclophanes for Organic Light-Emitting Diodes (OLEDs). By converting the carboxylic acid into an ester or ether linkage, chemists can covalently link two phenothiazine donor units to an acceptor core. The resulting spatial arrangement facilitates Thermally Activated Delayed Fluorescence (TADF), allowing the material to harvest triplet excitons and dramatically increase the internal quantum efficiency of OLED devices[2].
References
National Center for Biotechnology Information (PubChem). "10H-Phenothiazine-2-carboxylic acid | C13H9NO2S | CID 22711593 - PubChem." nih.gov. Available at:[Link]
L. Piemontese, et al. "Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease." PMC - nih.gov. Available at:[Link]
P. Data, et al. "Cyclophane Molecules Exhibiting Thermally Activated Delayed Fluorescence: Linking Donor Units to Influence Molecular Conformation." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Unveiling the In Vitro Pharmacological Profile of 10H-Phenothiazine-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary In the landscape of modern drug discovery, 10H-Phenothiazine-2-carboxylic acid has emerged as a highly versatile pharmacophore. Moving beyond the traditional antipsychotic applications of early phenothi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, 10H-Phenothiazine-2-carboxylic acid has emerged as a highly versatile pharmacophore. Moving beyond the traditional antipsychotic applications of early phenothiazines, this specific carboxylic acid derivative serves as a critical synthetic scaffold. This whitepaper provides an in-depth analysis of its in vitro pharmacological properties, detailing its dual role as a potent baseline antioxidant and a highly effective precursor for multi-target neuroprotective agents and mitochondria-targeted pro-apoptotic anticancer therapeutics.
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I approach 10H-Phenothiazine-2-carboxylic acid not merely as a static chemical entity, but as a dynamic structural foundation for targeted drug design. The tricyclic phenothiazine core is inherently redox-active, providing robust electron-donating capabilities that make it an excellent radical scavenger.
However, the critical feature of this molecule is the 2-carboxylic acid moiety . This functional group acts as a vital synthetic handle, allowing for precise amidation and esterification. By modulating the molecule's pKa and lipophilicity, the carboxylic acid linker directly dictates the compound's intracellular localization and target affinity. Understanding its in vitro properties requires dissecting its baseline cytoprotective activity and its potential as a pro-apoptotic agent when structurally modified.
Core In Vitro Pharmacological Properties
Direct Antioxidant & Mitochondrial Redox Modulation
In its unconjugated form, 10H-phenothiazine-2-carboxylic acid functions as a potent antioxidant. In vitro assays demonstrate its primary mechanism of action is the1[1]. When evaluated in isolated rat liver mitochondria, the baseline compound acts as a redox buffer2[2]. This demonstrates a high degree of mitochondrial tolerance, making it an ideal scaffold for cytoprotective applications against oxidative stress[2][3].
Multi-Target Neuroprotection in Alzheimer's Disease Models
The 2-carboxylic acid group serves as an essential linker for synthesizing complex, donepezil-like hybrids. In vitro enzymatic and aggregation assays reveal that these hybrids exhibit a multi-target pharmacological profile critical for Alzheimer's disease therapy. Specifically, they demonstrate4[4]. The rational design relies on the phenothiazine core interacting with the peripheral anionic site of cholinesterases, while the conjugated piperidine moiety targets the catalytic active site[4].
Mitochondria-Targeted Anticancer Cytotoxicity
When the carboxylic acid is conjugated with lipophilic, mitochondriotropic cations such as triphenylphosphonium (TPP+) or F16, the pharmacological profile shifts dramatically from antioxidant to pro-oxidant[1]. These conjugates exploit the hyperpolarized mitochondrial membrane potential (ΔΨm) of cancer cells, accumulating selectively in the mitochondrial matrix. In vitro evaluations against gastric cancer (SGC-7901), pulmonary adenocarcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines show significant cytotoxicity. For instance,5, inducing abnormal cellular morphology, reduced cell volume, and subsequent apoptosis[5].
Fig 1. Core in vitro pharmacological pathways of 10H-Phenothiazine-2-carboxylic acid.
Quantitative Data Summary
The following table synthesizes the quantitative in vitro data, highlighting the structure-activity relationship depending on the conjugation state of the 2-carboxylic acid moiety.
Pharmacological Target / Model
Conjugation State
Key In Vitro Observation
Mechanistic Causality
Reactive Oxygen Species (H2O2)
Unconjugated
High ROS scavenging efficiency
Direct electron donation from the electron-rich phenothiazine core.
AChE / BChE / FAAH
Donepezil-hybrid
Low micromolar/nanomolar inhibition
Dual-binding site interaction facilitated by the carboxylic acid linker.
SGC-7901 (Gastric Cancer)
F16-Conjugate
IC50 ≈ 15.1 μM
Selective accumulation in hyperpolarized mitochondria inducing apoptosis.
Rat Liver Mitochondria
Unconjugated
Preserved respiratory control ratio
Baseline redox buffering without inner membrane disruption.
Self-Validating Experimental Protocols
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes orthogonal checks to confirm causality rather than mere correlation.
Protocol 1: In Vitro Mitochondrial Respirometry & Redox Assessment
Objective : To evaluate the baseline effect of 10H-phenothiazine-2-carboxylic acid on mitochondrial oxygen consumption and oxidative phosphorylation.
Step 1: Mitochondrial Isolation : Isolate rat liver mitochondria via differential centrifugation in a sucrose-based buffer (250 mM sucrose, 10 mM Tris, 1 mM EGTA, pH 7.4).
Step 2: Respirometry Setup : Transfer 1-2 mg/mL of mitochondrial protein into a Clark-type oxygen electrode chamber containing respiration buffer at 25°C.
Step 3: Substrate Addition : Inject glutamate/malate (5 mM each) to fuel Complex I, establishing State 2 respiration.
Step 5: Orthogonal Validation (Causality Check) : Add 200 μM ADP to stimulate State 3 respiration.
Scientific Rationale: This step is a self-validating check. If the compound disrupts the inner mitochondrial membrane, the respiratory control ratio (State 3 / State 4) will collapse. Unconjugated 10H-phenothiazine-2-carboxylic acid maintains this ratio, confirming it acts purely as a redox buffer without uncoupling[2].
Protocol 2: High-Throughput Cytotoxicity (MTT Assay) for Anticancer Conjugates
Objective : To quantify the pro-apoptotic efficacy of mitochondria-targeted phenothiazine conjugates.
Step 1: Cell Seeding : Plate target cells (e.g., SGC-7901 or A549) at a density of
5×103
cells/well in 96-well microplates and incubate overnight at 37°C in 5% CO2[5].
Step 2: Compound Incubation : Treat cells with varying concentrations (1–100 μM) of the targeted conjugates for 48 hours[5].
Scientific Rationale: Observing reduced cell volume and apoptotic morphology ensures that subsequent absorbance drops are due to true structural cytotoxicity rather than transient metabolic stalling[5].
Step 4: MTT Addition : Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan.
Step 5: Solubilization & Readout : Aspirate media, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50[5].
Fig 2. Step-by-step in vitro cytotoxicity MTT assay workflow for evaluating cancer cell viability.
Conclusion
10H-Phenothiazine-2-carboxylic acid represents a master key in medicinal chemistry. Its intrinsic ability to scavenge reactive oxygen species provides a baseline of cytoprotection, while its 2-carboxylic acid moiety offers the synthetic flexibility required to engineer highly sophisticated, multi-target therapeutics. Whether utilized in the development of donepezil-like hybrids for Alzheimer's disease or conjugated to lipophilic cations to selectively induce apoptosis in hyperpolarized tumor cells, this compound remains a premier scaffold for advanced drug development.
biological activity of 10H-Phenothiazine-2-carboxylic acid in mammalian cells
An In-depth Technical Guide to the Biological Activity of 10H-Phenothiazine-2-carboxylic Acid in Mammalian Cells Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Phenothiazine Sc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biological Activity of 10H-Phenothiazine-2-carboxylic Acid in Mammalian Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenothiazine Scaffold as a Foundation for Bioactivity
Phenothiazine, a sulfur-and-nitrogen-containing tricyclic heterocycle, represents a quintessential "privileged scaffold" in the field of medicinal chemistry.[1] Initially famed for the development of antipsychotic drugs like chlorpromazine, the structural versatility of the phenothiazine nucleus has enabled the discovery of derivatives with a vast spectrum of pharmacological activities.[1][2] These compounds have been investigated and repurposed for applications far beyond their psychiatric origins, demonstrating significant potential in oncology, infectious diseases, and the modulation of cellular resistance mechanisms.[1][3]
The unique, non-planar "butterfly" conformation of the phenothiazine core allows for chemical substitutions at multiple positions, most notably at the C2 and N10 positions, which profoundly influences biological activity.[1] This guide focuses on a specific derivative, 10H-Phenothiazine-2-carboxylic acid (hereafter PTZ-2-COOH), to provide an in-depth analysis of its known and potential biological activities within mammalian cells. We will explore its dual role in cellular redox homeostasis, its significant anticancer potential by extrapolating from the broader class of phenothiazines, and provide a robust experimental framework for researchers to investigate its mechanisms of action.
Part 1: Core Biological Activities and Molecular Mechanisms
The biological profile of PTZ-2-COOH is multifaceted. While direct studies on this specific molecule are emerging, its activity can be understood through the well-documented behavior of the phenothiazine core and the influence of its carboxylic acid functional group.
The Duality of Antioxidant and Pro-oxidant Effects
A central feature of the phenothiazine scaffold is its complex relationship with cellular redox states. It can act as both a potent antioxidant and a pro-oxidant, with the cellular environment being a key determinant of its function.
Antioxidant Activity: In aqueous environments, phenothiazine can act as a powerful scavenger of damaging free radicals such as hydroxyl (•OH) and hydroperoxyl (•OOH).[4] This occurs through mechanisms including Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), effectively neutralizing reactive oxygen species (ROS).[4] The presence of the carboxylic acid moiety in PTZ-2-COOH may further enhance this activity by potentially activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of endogenous antioxidant responses.[5]
Pro-oxidant Activity: Conversely, in lipid-rich environments like cell membranes, phenothiazine can behave as a pro-oxidant. This is due to the formation of a stable and potentially toxic phenothiazinyl radical, which can perpetuate oxidative damage.[4] This dual nature is critical for drug development, as inducing oxidative stress is a validated anticancer strategy.[6]
Anticancer Potential: A Multi-Pronged Approach
The most promising therapeutic application for phenothiazine derivatives is in oncology.[3][7] They have demonstrated efficacy across a wide range of cancer cell lines, including those resistant to conventional therapies.[8][9] The anticancer effects of PTZ-2-COOH can be postulated through several key mechanisms.
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which phenothiazines exert their anticancer effects is by inducing programmed cell death (apoptosis) and halting cellular proliferation.[7][8] Derivatives have been shown to arrest the cell cycle in the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase.[7][10] This is often accompanied by an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic commitment.[7]
Modulation of Critical Signaling Pathways: Phenothiazine derivatives can disrupt key signaling pathways that are commonly over-activated in cancer.[7] These include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell growth, survival, and proliferation.[7] Furthermore, some phenothiazines are known inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates hundreds of other proteins, including those involved in the Ras oncogene pathway.[11] The tumor suppressor protein phosphatase 2A (PP2A) is another target; its activation by phenothiazine derivatives can lead to decreased levels of the oncoprotein c-MYC.[11]
Reversal of Multidrug Resistance (MDR): A significant hurdle in cancer therapy is multidrug resistance, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1] These transporters act as efflux pumps, actively removing chemotherapeutic agents from the cell. Phenothiazine derivatives have been shown to inhibit the function of these pumps, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[1]
Below is a diagram illustrating the convergence of these mechanisms on cancer cell fate.
Caption: Potential anticancer mechanisms of 10H-Phenothiazine-2-carboxylic acid.
Part 2: Experimental Framework for Characterization
A systematic, multi-phased approach is required to validate the biological activity of PTZ-2-COOH in mammalian cells. The following experimental workflow provides a logical progression from broad cytotoxicity screening to detailed mechanistic investigation. The rationale behind each experimental choice is highlighted to ensure a self-validating and robust research strategy.
Caption: Experimental workflow for characterizing PTZ-2-COOH activity.
Phase 1: Initial Cytotoxicity Screening
Objective: To determine the concentration-dependent effect of PTZ-2-COOH on the viability of various mammalian cell lines.
Core Protocol: MTT/MTS Assay
Rationale: This colorimetric assay is a rapid, high-throughput method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (MTT or MTS) into a colored formazan product. The intensity of the color is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.
Methodology:
Cell Seeding: Seed mammalian cells (e.g., HepG2 liver cancer, MCF-7 breast cancer, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of PTZ-2-COOH (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: IC₅₀ Values
Summarize the quantitative data in a clear, structured table.
Note: IC₅₀ values are illustrative examples based on data for other phenothiazine derivatives and should be determined experimentally for PTZ-2-COOH.
Phase 2: Elucidating the Mechanism of Cell Death
Objective: To determine whether the observed cytotoxicity is due to apoptosis or necrosis and to identify any effects on cell cycle progression.
Core Protocol: Annexin V & Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay is the gold standard for differentiating between modes of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the quantification of four distinct cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Methodology:
Treatment: Treat cells in 6-well plates with PTZ-2-COOH at concentrations around the determined IC₅₀ value for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Wash cells with cold PBS.
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Analysis: Analyze the stained cells immediately using a flow cytometer.
Core Protocol: Cell Cycle Analysis
Rationale: To determine if PTZ-2-COOH induces cell cycle arrest, cells are stained with a DNA-intercalating dye like PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Methodology:
Treatment: Treat cells with PTZ-2-COOH as described above.
Fixation: Harvest cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
Analysis: Analyze the stained cells by flow cytometry, and use cell cycle analysis software to model the distribution of cells in each phase.
Phase 3: Investigating Specific Molecular Targets
Objective: To probe the molecular pathways affected by PTZ-2-COOH treatment.
Core Protocol: Western Blotting
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is essential for validating the modulation of signaling pathways (e.g., phosphorylation status of Akt), apoptosis markers (e.g., cleavage of PARP or Caspase-3, Bax/Bcl-2 ratio), and cell cycle regulators (e.g., cyclins and CDKs).
Methodology:
Protein Extraction: Treat cells with PTZ-2-COOH, then lyse them to extract total protein.
Quantification: Determine protein concentration using a BCA or Bradford assay.
Electrophoresis: Separate proteins by size using SDS-PAGE.
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Probing: Block the membrane and probe with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-c-MYC, anti-Bax), followed by HRP-conjugated secondary antibodies.
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Core Protocol: ROS Detection Assay
Rationale: To test the pro-oxidant hypothesis, intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
Treatment: Treat cells with PTZ-2-COOH for a short duration (e.g., 1-6 hours).
Loading: Load the cells with DCFDA reagent in serum-free medium.
Analysis: Measure the increase in fluorescence using a fluorescence plate reader or flow cytometry.
Conclusion
10H-Phenothiazine-2-carboxylic acid is a promising bioactive molecule that stands at the intersection of redox modulation and anticancer activity. Based on the extensive research into its parent scaffold, PTZ-2-COOH likely possesses the ability to induce cancer cell death through multiple coordinated mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of key oncogenic signaling pathways. Its dual capacity to act as an antioxidant or pro-oxidant depending on the cellular context adds a layer of complexity and therapeutic potential. The experimental framework provided in this guide offers a clear and logical path for researchers and drug developers to systematically characterize its biological activity, validate its molecular targets, and unlock its full potential as a therapeutic agent.
References
Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). Results in Chemistry.
Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs.
The Role of Phenothiazine Derivatives in Medicinal Chemistry. Benchchem.
Phenothiazine. Wikipedia.
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein.
Phenothiazine derivatives as anticancer compounds.
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. (2024). Bilkent University.
The versatility of phenothiazines as an anticancer drug scaffold. (2025). Taylor & Francis Online.
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease.
10H-Phenothiazine-2-carboxylic acid. PubChem.
Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment in the presence of Hydroxyl and Hydroperoxyl Radicals: A Quantum Chemistry Study. (2015).
Phenothiazines: Nrf2 Activation and Antioxidant Effects.
Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. (2022). PLOS One.
10H-Phenothiazine-2-carboxylic acid applications in organic synthesis
Application Note: 10H-Phenothiazine-2-Carboxylic Acid in Advanced Organic Synthesis and Drug Discovery Introduction & Chemical Profiling 10H-phenothiazine-2-carboxylic acid is a highly versatile, redox-active bifunctiona...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 10H-Phenothiazine-2-Carboxylic Acid in Advanced Organic Synthesis and Drug Discovery
Introduction & Chemical Profiling
10H-phenothiazine-2-carboxylic acid is a highly versatile, redox-active bifunctional building block. Comprising an electron-rich tricyclic phenothiazine core and a functionalizable carboxylic acid at the 2-position, it serves as a critical intermediate in the synthesis of advanced optoelectronic materials (e.g., Thermally Activated Delayed Fluorescence [TADF] cyclophanes)[1] and multi-target neurotherapeutics[2].
From an application scientist's perspective, the primary challenge in utilizing this molecule lies in managing its chemoselectivity. The presence of both a secondary diarylamine (10H position,
pKa≈15
) and a carboxylic acid (
pKa≈4
) demands precise stoichiometric and thermodynamic control. Understanding the vast electronic differences between these two reactive sites is the key to designing self-validating, high-yield synthetic workflows.
A. Chemoselective O-Alkylation (Esterification)
When synthesizing precursors for cyclophane-based TADF emitters, researchers often need to protect or modify the carboxylic acid while leaving the 10H nitrogen intact for subsequent Buchwald-Hartwig cross-coupling. Using a mild base like potassium carbonate (
K2CO3
) in a polar aprotic solvent (acetone) selectively deprotonates the carboxylic acid[1]. The 10H nitrogen is insufficiently nucleophilic to react under these mild conditions, ensuring that the addition of an alkyl halide (e.g., methyl iodide) yields the ester exclusively[1].
B. Amidation for Multi-Target Therapeutics
Phenothiazine derivatives exhibit potent radical scavenging properties, making them excellent candidates for neuroprotective drugs[3]. By coupling the 2-carboxylic acid with pharmacophores like N-benzylpiperidine, scientists have developed "Donepezil-like" hybrids that simultaneously inhibit Acetylcholinesterase (AChE) and scavenge Reactive Oxygen Species (ROS)[2]. This amidation is typically achieved using standard peptide coupling reagents (e.g., EDC/HOBt) to prevent the degradation of the oxidation-sensitive phenothiazine core, which can occur if harsh reagents like thionyl chloride are used without strict inert atmosphere protection.
C. N-Alkylation of the Phenothiazine Core
To functionalize the 10H position, the carboxylic acid must either be pre-protected (as an ester) or a strong base (e.g., NaH) must be used in excess (
≥2.2
equivalents) to generate the dianion. The phenothiazide anion is highly reactive and will readily undergo nucleophilic substitution with primary alkyl halides.
Fig 1: Chemoselective functionalization pathways of 10H-phenothiazine-2-carboxylic acid.
Quantitative Data & Reaction Parameters
Table 1: Comparative Reaction Parameters for 10H-Phenothiazine-2-Carboxylic Acid Functionalization
Protocol A: Chemoselective Synthesis of Methyl 10H-phenothiazine-2-carboxylate[1]
Objective: Synthesize the methyl ester without N-alkylation side products.
Preparation: Suspend 10H-phenothiazine-2-carboxylic acid (5.49 g, 22.57 mmol, 1.0 eq) in anhydrous acetone (80 mL) in a flame-dried round-bottom flask.
Deoxygenation (Critical Step): Purge the suspension with Argon for 15 minutes.
Causality: The electron-rich phenothiazine core is highly susceptible to oxidation into a radical cation or sulfoxide in the presence of dissolved oxygen and base[3].
Base Addition: Add anhydrous potassium carbonate (
K2CO3
, 3.34 g, 24.82 mmol, 1.1 eq). Stir for 5 minutes at room temperature.
Causality: The mild base selectively deprotonates the carboxylic acid (
pKa≈4
) but is insufficiently basic to deprotonate the 10H-amine (
pKa≈15
), ensuring chemoselectivity[1].
Alkylation: Dropwise add methyl iodide (MeI, 1.83 mL, 29.34 mmol, 1.3 eq). Stir the reaction mixture for 43 hours at room temperature under Argon.
Validation/QC: Monitor via TLC (Hexane/EtOAc 7:3). The highly polar acid spot (
Rf≈0.1
) will convert to a higher
Rf
ester spot (
≈0.6
).
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the target ester.
Protocol B: Amide Coupling for Neuroactive Hybrids[2]
Activation: Dissolve 10H-phenothiazine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes.
Causality: EDC forms an unstable O-acylisourea intermediate. HOBt immediately reacts with this to form a stable, active OBt-ester, preventing racemization and suppressing N-acylurea byproduct formation.
Amine Addition: Add (1-benzylpiperidin-4-yl)methanamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 18 hours.
Validation/QC: LC-MS analysis should indicate the disappearance of the acid mass (m/z 243 [M-H]-) and the appearance of the product mass.
Workup & Purification: Quench with water, extract with
CHCl3
. Wash the organic layer sequentially with 5%
NaHCO3
, 1M HCl (briefly, to avoid precipitating the piperidine salt), and brine. Purify via silica gel chromatography (eluent:
CHCl3
/MeOH 95:5) to obtain the pale-yellow solid[2].
Fig 2: Multi-target pharmacological mechanism of phenothiazine-based amide therapeutics.
References
Source: National Institutes of Health (PMC)
Source: The Journal of Organic Chemistry (ACS Publications)
Title: Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment in the presence of Hydroxyl and Hydroperoxyl Radicals: A Quantum Chemistry Study
Source: ResearchGate
URL
Title: KR20190025920A - Anti-infective heterocyclic compounds and uses thereof
Source: Google Patents
URL
Application Note: 10H-Phenothiazine-2-Carboxylic Acid as a Versatile Precursor for D-π-A Fluorescent Probes
Executive Summary The rational design of small-molecule fluorescent probes requires fluorophore scaffolds that offer tunable photophysics, high photostability, and accessible handles for bioconjugation. 10H-Phenothiazine...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small-molecule fluorescent probes requires fluorophore scaffolds that offer tunable photophysics, high photostability, and accessible handles for bioconjugation. 10H-Phenothiazine-2-carboxylic acid has emerged as a highly privileged precursor in the development of Donor-π-Acceptor (D-π-A) fluorescent probes. This application note provides an in-depth mechanistic overview, quantitative photophysical profiling, and self-validating experimental protocols for utilizing this precursor in advanced drug development and molecular imaging workflows.
Mechanistic Grounding: The Photophysics of Phenothiazine
Phenothiazine is an electron-rich, tricyclic heteroarene characterized by a non-planar "butterfly" conformation. The presence of powerful electron-donating sulfur and nitrogen heteroatoms makes it an exceptional electron donor unit in push-pull chromophore systems (1)[1].
When functionalized with electron-withdrawing groups, phenothiazine derivatives exhibit profound solvatochromism governed by two competing excited states:
Planar Intramolecular Charge Transfer (PICT): When molecular rotation is restricted, the molecule relaxes into a highly fluorescent PICT state, enabling strong radiative emission (1)[1].
Twisted Intramolecular Charge Transfer (TICT): In polar environments or upon specific bond rotations, the excited state symmetry breaks, driving the molecule into a dark TICT state where energy is dissipated non-radiatively as heat[1].
The 2-carboxylic acid moiety serves as a critical bio-orthogonal handle. It allows researchers to covalently attach organelle-targeting groups (e.g., morpholine for lysosomes) or reactive analyte-sensing modules without disrupting the core electronic push-pull system. This structural decoupling is what enables the design of probes with massive Stokes shifts (up to 191 nm), which are essential for wash-free live-cell imaging (2)[2].
Fig 1. Photophysical ICT and TICT pathways in phenothiazine-based fluorescent probes.
Quantitative Photophysical Profiling
The table below summarizes the quantitative photophysical parameters of recently developed phenothiazine-based probes, demonstrating the versatility of the scaffold across various sensing modalities.
Protocol A: EDC/NHS-Mediated Synthesis of a Targeted Phenothiazine Probe
To convert 10H-phenothiazine-2-carboxylic acid into an organelle-targeting probe, an amide coupling with a targeting amine (e.g., 4-(2-aminoethyl)morpholine for lysosomes) is required.
Causality of Reagent Choice:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected as a zero-length crosslinker because its urea byproduct is water-soluble, simplifying downstream purification. NHS (N-Hydroxysuccinimide) is added to convert the highly unstable O-acylisourea intermediate into a semi-stable, amine-reactive NHS ester. Anhydrous DMF is mandated as the solvent to prevent competitive hydrolysis of the NHS ester by trace moisture. DIPEA is used to ensure the targeting amine remains in its nucleophilic free-base form without competing for the ester.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of 10H-phenothiazine-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature under an inert argon atmosphere for 30 minutes.
Conjugation: Add 1.5 eq of the targeting amine (e.g., morpholine derivative) and 2.0 eq of DIPEA to the reaction mixture. Stir for 12 hours at room temperature in the dark.
Quenching & Extraction: Quench the reaction with deionized water. Extract the product using ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation System:
In-Process: Monitor the reaction via TLC (Hexane:EtOAc). The intermediate NHS ester will exhibit a distinct, higher
Rf
value compared to the highly polar carboxylic acid precursor.
Post-Process: Validate the final amide product using LC-MS (looking for the calculated
[M+H]+
peak) and
1
H-NMR to confirm the integration of the morpholine protons against the phenothiazine aromatic protons.
Fig 2. Step-by-step EDC/NHS bioconjugation workflow for 10H-Phenothiazine-2-carboxylic acid.
Causality of Wash-Free Imaging:
Because the excitation wavelength is far removed from the emission wavelength, excitation backscatter and cellular auto-fluorescence are virtually eliminated. Furthermore, the lipophilic nature of the phenothiazine core drives rapid membrane permeation, while the targeting group traps it in the specific organelle, allowing imaging without the disruptive washing steps that can stress live cells.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HeLa or HepG2) in a glass-bottom confocal dish and culture at 37°C with 5% CO₂ until 70-80% confluence is reached.
Probe Incubation: Dilute the synthesized phenothiazine probe in complete culture medium to a final concentration of 5–10 μM. Replace the cell medium with the probe-containing medium and incubate for 30 minutes.
Co-Staining: Add a commercially validated organelle tracker (e.g., LysoTracker Green for a red-emitting phenothiazine probe) directly to the medium for the final 15 minutes of incubation.
Imaging: Transfer the dish directly to a confocal laser scanning microscope (CLSM) without washing. Excite the phenothiazine probe at its specific absorption maximum and collect emission in the corresponding channel.
Self-Validation System:
Quantify the targeting accuracy by calculating the Pearson's Correlation Coefficient (PCC) between the phenothiazine probe channel and the commercial tracker channel. A PCC > 0.85 mathematically validates the specific subcellular localization of the probe, serving as an internal control for the experiment's integrity.
References
[2] Wang, Z., Lyu, J., Sun, Y., et al. (2024). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. NIH PMC. 2
[4] A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals. Analyst (RSC Publishing). 4
[5] A phenothiazine-based ratiometric fluorescence probe for the detection of hydroxylamine in real water and living cells. Analytical Methods (RSC Publishing). 5
[1] Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Journal of the American Chemical Society (ACS Publications). 1
[3] Soni, et al. (2018). Hypochlorite-Mediated Modulation of Photoinduced Electron Transfer in a Phenothiazine–Boron dipyrromethene Electron Donor–Acceptor Dyad: A Highly Water Soluble “Turn-On” Fluorescent Probe for Hypochlorite. Chemistry - A European Journal (DOI). 3
incorporating 10H-Phenothiazine-2-carboxylic acid into redox polymers
Application Note & Protocol Topic: Incorporating 10H-Phenothiazine-2-carboxylic acid into Redox Polymers: A Guide to Synthesis, Characterization, and Application Audience: Researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Incorporating 10H-Phenothiazine-2-carboxylic acid into Redox Polymers: A Guide to Synthesis, Characterization, and Application
Audience: Researchers, scientists, and drug development professionals
Introduction: The Versatility of Phenothiazine in Redox-Active Materials
Phenothiazine, a sulfur and nitrogen-containing heterocyclic molecule, is a highly versatile building block in materials science.[1] Its electron-rich nature and ability to undergo a fully reversible one-electron redox process to form a stable radical cation make it an exemplary candidate for developing advanced functional materials.[1][2][3] When incorporated into a polymer backbone, these properties can be harnessed for a wide range of applications, including high-performance cathode materials for rechargeable batteries[4][5][6][7], redox mediators for biosensors[3][8], electrochromic displays[3], and hole-transporting layers in optoelectronics.[1][3]
The stability of both the neutral and cationic states of phenothiazine is remarkable, a key factor in its utility for applications requiring long-term durability, such as data storage and rechargeable batteries.[3][9] The introduction of a carboxylic acid functionality, as in 10H-Phenothiazine-2-carboxylic acid, provides a crucial chemical handle. This functional group opens up diverse pathways for covalent integration into various polymer architectures, allowing for precise control over the final material's properties and processability.
This guide provides a comprehensive overview and detailed protocols for incorporating 10H-Phenothiazine-2-carboxylic acid into redox-active polymers. We will explore a robust synthetic strategy involving the creation of a polymerizable monomer, its subsequent polymerization, and the essential characterization techniques required to validate the synthesis and evaluate the material's electrochemical performance.
Part 1: Synthetic Strategy and Rationale
The direct polymerization of monomers containing a free carboxylic acid group can be challenging, as the acidic proton can interfere with many polymerization mechanisms, particularly anionic and some controlled radical processes.[10] A more reliable and versatile approach is to first convert the carboxylic acid into a polymerizable functional group, such as an ester or amide. This modular strategy allows for the use of well-established and highly efficient polymerization techniques, like free-radical polymerization.
Our core strategy involves two main stages:
Monomer Synthesis: Esterification of 10H-Phenothiazine-2-carboxylic acid with a hydroxyl-containing polymerizable unit (e.g., 2-hydroxyethyl methacrylate, HEMA) to create a phenothiazine-functionalized methacrylate monomer.
Polymerization: Free-radical polymerization of the synthesized monomer to yield the final redox polymer with phenothiazine moieties as pendant groups.
This approach is advantageous because it separates the complexities of handling the carboxylic acid from the polymerization step, ensuring higher yields and better control over the polymer's molecular weight and structure.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the comprehensive workflow, from starting materials to the fully characterized redox polymer.
Caption: Workflow from monomer synthesis to polymer characterization.
Part 2: Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-((10H-phenothiazin-2-yl)carbonyloxy)ethyl methacrylate (PTZ-HEMA Monomer)
This protocol details the esterification of 10H-Phenothiazine-2-carboxylic acid with HEMA using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as the coupling system. This is a standard, high-yield method for forming esters from carboxylic acids and alcohols.
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10H-Phenothiazine-2-carboxylic acid (e.g., 2.43 g, 10 mmol) and DMAP (0.12 g, 1 mmol, 0.1 eq) in 100 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Addition of Alcohol: Add HEMA (1.43 g, 11 mmol, 1.1 eq) to the solution and stir for 10 minutes at room temperature.
Initiation of Coupling: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 30 minutes.
Causality Note: Adding the DCC solution slowly at 0 °C helps to control the reaction exotherm and minimize the formation of N-acylurea byproducts. DMAP acts as a catalyst to accelerate the esterification.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction's progress.
Work-up and Purification:
a. Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10:1 Hexane:Ethyl Acetate and gradually increasing the polarity) to isolate the pure PTZ-HEMA monomer.
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Free-Radical Polymerization of PTZ-HEMA Monomer
This protocol describes the synthesis of the redox polymer via conventional free-radical polymerization using azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials & Reagents:
Reagent
Molecular Weight ( g/mol )
Supplier Example
PTZ-HEMA Monomer
355.43 (Calculated)
Synthesized in Protocol 1
Azobisisobutyronitrile (AIBN)
164.21
Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous
72.11
Sigma-Aldrich
Methanol
32.04
Fisher Scientific
Step-by-Step Procedure:
Preparation: In a Schlenk flask, dissolve the PTZ-HEMA monomer (e.g., 1.0 g, 2.81 mmol) and AIBN (e.g., 4.6 mg, 0.028 mmol, 0.01 eq relative to monomer) in 10 mL of anhydrous THF.
Causality Note: The monomer-to-initiator ratio influences the final molecular weight of the polymer. A higher ratio generally leads to a higher molecular weight.
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization process.
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at 70 °C and stir for 24 hours. The solution will likely become more viscous as the polymer forms.
Termination and Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol (approx. 200 mL), while stirring vigorously. The polymer will precipitate out as a solid.
Causality Note: Precipitation is a crucial purification step. The polymer is insoluble in methanol, while the unreacted monomer and initiator fragments remain dissolved, allowing for their separation.
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh cold methanol.
Drying: Dry the polymer under vacuum at 40-50 °C overnight to remove all residual solvent.
Characterization: Characterize the final polymer using Gel Permeation Chromatography (GPC/SEC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Confirm the incorporation of the phenothiazine moiety using ¹H NMR and FTIR spectroscopy.
Part 3: Characterization and Electrochemical Analysis
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new redox polymer.
Structural and Molecular Weight Analysis
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the disappearance of the vinyl protons from the methacrylate group (~5.6 and 6.1 ppm) in the final polymer, indicating successful polymerization. The aromatic protons of the phenothiazine ring should remain visible.
Gel Permeation Chromatography (GPC/SEC): This technique is the standard for determining the molecular weight distribution of polymers. A low Polydispersity Index (PDI), typically below 2 for free-radical polymerization, indicates a relatively uniform chain length.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups. In the polymer, one should observe the characteristic ester carbonyl (C=O) stretch (around 1730 cm⁻¹) and the aromatic C-H and C=C stretches from the phenothiazine unit.
Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of the phenothiazine units within the polymer. It provides information on the oxidation potential and the electrochemical reversibility.
Electrochemical Analysis Workflow
Caption: Step-by-step workflow for CV analysis of the redox polymer.
Step-by-Step CV Procedure:
Electrode Preparation: Dissolve a small amount of the synthesized redox polymer in a suitable solvent (e.g., THF). Drop-cast a few microliters of this solution onto the surface of a working electrode (e.g., a glassy carbon electrode) and allow the solvent to evaporate completely, leaving a thin film of the polymer.
Cell Assembly: Place the polymer-coated working electrode into an electrochemical cell. Add a counter electrode (e.g., a platinum wire) and a reference electrode (e.g., Ag/AgCl).
Electrolyte: Fill the cell with an electrolyte solution, typically a 0.1 M solution of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous organic solvent such as acetonitrile.
Measurement: Connect the electrodes to a potentiostat. Scan the potential from a resting state (e.g., 0 V) to a value beyond the expected oxidation potential of phenothiazine (e.g., +1.0 V vs. Ag/AgCl) and back.
Data Analysis: The resulting voltammogram will show a current response as a function of the applied potential. A reversible redox process, characteristic of phenothiazine, will appear as a pair of peaks: an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan.[9]
Expected Results:
Phenothiazine-based polymers typically exhibit a reversible oxidation wave with a formal potential (E⁰') in the range of +0.7 V to +0.9 V versus Ag/AgCl.[9] The stability and reversibility of this process are critical for most applications.
Determines the operating voltage in batteries and the potential required to mediate a biosensing reaction.
ΔEp (Epa - Epc)
~60-100 mV
A value close to 59/n mV (where n=1 electron) indicates a fast, electrochemically reversible process.
ipa/ipc Ratio
≈ 1
A ratio close to unity indicates that the oxidized species (radical cation) is stable on the CV timescale.
Part 4: Applications and Future Directions
The successful synthesis of a polymer featuring 10H-Phenothiazine-2-carboxylic acid derivatives opens up a vast design space for advanced materials.
Energy Storage: These polymers are prime candidates for cathode-active materials in organic rechargeable batteries.[5][12] The high redox potential of phenothiazine leads to higher cell voltages (~3.7 V vs. Li/Li⁺), and its incorporation into a polymer backbone prevents dissolution in the battery electrolyte, enhancing cycle life.[4][12][13]
Biosensors: The phenothiazine moiety can act as an efficient redox mediator, shuttling electrons between an enzyme's active site and an electrode surface.[3][8] The carboxylic acid linker allows for covalent attachment to enzymes or antibodies, creating highly specific and sensitive biosensors.
Drug Delivery: The redox-responsive nature of the polymer can be exploited for controlled drug release. A drug could be encapsulated within a polymer matrix and released upon a specific electrochemical trigger.
Electrochromic Devices: The polymer will change color upon oxidation from its neutral state (typically colorless or pale yellow) to the radical cation state (often green or blue). This property can be used in smart windows and electronic displays.[3]
By tuning the polymer backbone, adjusting the density of the phenothiazine units, or copolymerizing with other functional monomers, researchers can precisely tailor the material's properties—such as solubility, mechanical strength, and electrochemical performance—to meet the demands of a specific application.
References
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC. Royal Society of Chemistry.
Phenothiazine-functionalized redox polymers for a new cathode-active m
Phenothiazine-functionalized redox polymers for a new cathode-active m
Phenothiazine‐Based Donor–Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion. Wiley Online Library.
Hypercrosslinked phenothiazine-based polymers as high redox potential organic cathode materials for lithium-ion b
EP0709406A1 - Process for polymerization of carboxylic acid polymers and copolymers - Google Patents.
Redox active polymers with phenothiazine moieties for nanoscale patterningvia conductive scanning force microscopy - RSC Publishing. Royal Society of Chemistry.
Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries - ACS Public
Phenothiazine-functionalized redox polymers for a new cathode-active m
Chapter 5. Phenothiazine-based Redox Polymers for Energy Storage - ResearchGate.
Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation B
Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants | Macromolecules - ACS Public
Phenothiazine‐Functionalized Poly(norbornene)
Summary of application of different polyphenazines in sensors and biosensors for different analytes - ResearchGate.
Electropolymerization-Induced Positively Charged Phenothiazine Polymer Photoelectrode for Highly Sensitive Photoelectrochemical Biosensing | Analytical Chemistry - ACS Public
Comprehensive In Vitro Assay Protocols for 10H-Phenothiazine-2-Carboxylic Acid and Its Bioactive Derivatives
As a privileged scaffold in medicinal chemistry, 10H-phenothiazine-2-carboxylic acid offers a unique convergence of redox activity and structural versatility. The electron-rich tricyclic core (containing nitrogen and sul...
Author: BenchChem Technical Support Team. Date: April 2026
As a privileged scaffold in medicinal chemistry, 10H-phenothiazine-2-carboxylic acid offers a unique convergence of redox activity and structural versatility. The electron-rich tricyclic core (containing nitrogen and sulfur heteroatoms) acts as a potent radical scavenger, while the carboxylic acid functional group at the 2-position provides an ideal synthetic handle for conjugating target-specific pharmacophores.
Recently, this scaffold has been extensively utilized to design Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders, specifically by coupling it with donepezil-like moieties to simultaneously target oxidative stress and cholinergic deficits [1].
This application note provides a rigorous, self-validating framework for evaluating the in vitro biological profile of 10H-phenothiazine-2-carboxylic acid derivatives, focusing on their dual role as cholinesterase inhibitors and antioxidant agents.
Mechanistic Rationale and Assay Design
To develop a robust screening cascade, we must understand the causality behind the experimental choices. Phenothiazine derivatives interact with biological targets through two distinct mechanisms:
Targeted Enzyme Inhibition: The conjugated pharmacophore (e.g., N-benzylpiperidine) penetrates the deep, narrow catalytic gorge of Acetylcholinesterase (AChE), while the bulky phenothiazine core interacts with the Peripheral Anionic Site (PAS), effectively blocking substrate entry.
Redox Modulation: The low oxidation potential of the phenothiazine ring allows it to easily donate a single electron to reactive oxygen species (ROS), neutralizing them into stable, non-toxic products.
Because phenothiazines are inherently chromophoric and redox-active, self-validating assay systems are critical. Every protocol below incorporates compound-specific blanks to subtract background absorbance or autofluorescence, ensuring that the observed signal is a true reflection of biological activity rather than an optical artifact.
Multi-target in vitro screening workflow for phenothiazine derivatives.
Quantitative Data Summary
The following table summarizes the expected in vitro pharmacological profile of the parent 10H-phenothiazine-2-carboxylic acid compared to an optimized donepezil-hybrid derivative (e.g., Compound 11d) and standard reference drugs [1].
Test Compound
AChE IC₅₀ (µM)
BChE IC₅₀ (µM)
Aβ₁₋₄₀ Inhibition (%)
DPPH EC₅₀ (µM)
10H-Phenothiazine-2-carboxylic acid
> 100
> 100
< 10%
15.2 ± 1.1
Optimized Hybrid (Phenothiazine-Donepezil)
0.85 ± 0.04
2.10 ± 0.15
65.4 ± 3.2%
18.4 ± 1.5
Donepezil (Positive Control)
0.02 ± 0.001
4.5 ± 0.2
N/A
> 100
Trolox (Positive Control)
N/A
N/A
N/A
12.5 ± 0.8
Note: The parent acid exhibits strong antioxidant activity but lacks enzyme inhibitory power. Conjugation yields a multi-target profile.
Experimental Protocols
Protocol A: Modified Ellman’s Assay for AChE/BChE Inhibition
This assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman’s reagent) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.
Expert Insight: Phenothiazines can undergo spontaneous oxidation in alkaline buffers. To maintain trustworthiness, we use a pH 8.0 phosphate buffer and strictly require a "Compound + DTNB (No Enzyme)" blank to subtract any background color generated by the compound itself.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
Reagent Preparation:
Dissolve DTNB to a final concentration of 0.3 mM in buffer.
Prepare ATCI (substrate) at 0.5 mM in ultra-pure water.
Dilute human recombinant AChE (or BChE) to 0.03 U/mL in buffer containing 0.1% BSA (to stabilize the enzyme).
Compound Dilution: Prepare serial dilutions of the phenothiazine derivatives (0.01 µM to 100 µM) in DMSO. Keep final DMSO concentration in the well
≤
1% to prevent enzyme denaturation.
Incubation: In a 96-well clear-bottom plate, add 140 µL of buffer, 20 µL of test compound, 20 µL of AChE, and 10 µL of DTNB. Incubate at 37°C for 10 minutes to allow compound-enzyme pre-binding.
Reaction Initiation: Add 10 µL of ATCI to all wells to start the reaction.
Kinetic Read: Immediately monitor the absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Determine IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₀ Aggregation
ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid beta-sheet structures. Phenothiazine derivatives can disrupt these beta-sheets through
π−π
stacking interactions.
Expert Insight: Phenothiazine derivatives often exhibit intrinsic fluorescence or inner-filter effects. A self-validating control well containing "Compound + ThT (No Aβ)" is mandatory to prevent false-positive aggregation inhibition scoring.
Step-by-Step Methodology:
Peptide Preparation: Monomerize Aβ₁₋₄₀ peptide by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Evaporate HFIP under a nitrogen stream and resuspend the peptide film in DMSO, followed by dilution in 50 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.
Assay Assembly: In a black 96-well plate, combine 10 µL of test compound (final concentration 50 µM) and 40 µL of the Aβ₁₋₄₀ solution.
Aggregation Phase: Seal the plate and incubate at 37°C for 48 hours without agitation to allow fibril formation.
Detection: Add 150 µL of 10 µM ThT solution (in 50 mM glycine-NaOH buffer, pH 8.5) to each well.
Measurement: Incubate in the dark for 5 minutes. Measure fluorescence using excitation at 440 nm and emission at 485 nm.
This protocol evaluates the intrinsic electron-donating capacity of the phenothiazine core. DPPH is a stable nitrogen-centered free radical that turns from purple to yellow upon reduction.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Note: DPPH is light-sensitive; prepare fresh and keep in an amber flask.
Reaction Setup: In a 96-well plate, add 100 µL of the test compound (serially diluted from 1 to 100 µM in methanol) to 100 µL of the DPPH solution.
Incubation: Shake the plate gently for 10 seconds and incubate in the dark at room temperature for 30 minutes.
Measurement: Read the absorbance at 517 nm.
Validation: Use Trolox as a positive reference standard. Calculate the EC₅₀ (concentration required to scavenge 50% of the DPPH radicals).
Dual-action neuroprotective mechanism of phenothiazine-based ligands.
References
Carocci A, Barbarossa A, Leuci R, Carrieri A, Brunetti L, Laghezza A, Catto M, Limongelli F, Chaves S, Tortorella P, Altomare CD, Santos MA, Loiodice F, Piemontese L. "Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease." Antioxidants (Basel). 2022 Aug 23;11(9):1631. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 10H-Phenothiazine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 10H-Phenothiazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 10H-Phenothiazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. My insights are drawn from established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare the 10H-phenothiazine core structure?
A1: The construction of the 10H-phenothiazine tricycle is a critical step, and several methods have been established. The most prevalent routes include:
Thionation of Diphenylamines: This is a classic method that involves the reaction of a suitably substituted diphenylamine with elemental sulfur, often in the presence of a catalyst like iodine, at high temperatures.[1][2]
Ullmann Condensation/Coupling: This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine.[3][4] In the context of phenothiazine synthesis, this can be an intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide.[2]
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a key strategy for forming the phenothiazine ring system.[5][6][7] It commonly involves the cyclization of a 2-amino-2'-nitrodiphenylsulfide derivative.[5][6]
The choice of route often depends on the availability of starting materials and the desired substitution pattern on the phenothiazine core.
Q2: I am observing a significantly lower than expected yield in my synthesis of 10H-Phenothiazine-2-carboxylic acid. What are the most common causes?
A2: Low yields in phenothiazine synthesis are a frequent challenge. The primary culprits often include:
Oxidation of the Phenothiazine Core: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide and sulfone byproducts.[5][8] This is often indicated by a darkening of the reaction mixture beyond the expected color.[8]
Incomplete Reactions: Insufficient reaction time or suboptimal temperature can lead to the incomplete consumption of starting materials.[5]
Side Reactions: Depending on the reaction conditions and the reactivity of the substrates, various side reactions can occur, consuming starting materials and generating impurities.[5]
Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction, washing, and purification steps like column chromatography or recrystallization.[5]
Purity of Reagents and Solvents: The presence of impurities in starting materials, reagents, or solvents can interfere with the reaction and lead to the formation of byproducts.[5]
A systematic approach to troubleshooting these factors is crucial for improving your yield.
Troubleshooting Guide: Improving Reaction Yield
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 10H-Phenothiazine-2-carboxylic acid.
Issue 1: Low Yield with Evidence of Oxidation (Dark-colored reaction mixture, presence of sulfoxide/sulfone byproducts)
Underlying Cause: The phenothiazine nucleus is sensitive to oxidation, especially at elevated temperatures in the presence of air.
Solutions:
Maintain an Inert Atmosphere: The most critical step to prevent oxidation is the strict exclusion of oxygen.[8]
Protocol: Conduct the reaction under an inert atmosphere of nitrogen or argon.[5][8] Ensure all glassware is flame-dried or oven-dried and cooled under a stream of the inert gas before use. Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Control Reaction Temperature: Excessive heat can promote oxidation.
Recommendation: Carefully monitor and control the reaction temperature within the optimal range for your specific synthetic route. Use a calibrated thermometer and a reliable heating mantle or oil bath.
Optimize Reaction Time: Prolonged exposure to reaction conditions can increase the likelihood of oxidation.
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
Workup and Purification under Reduced Oxygen Exposure: The product can also be oxidized during the workup and purification stages.
Best Practices: Use degassed solvents for extraction and chromatography.[8] Minimize the exposure of the product to light and air during these steps.
Issue 2: Incomplete Reaction and/or Formation of Multiple Byproducts
Underlying Cause: This can stem from several factors including suboptimal reaction conditions, reagent stoichiometry, or the choice of base and solvent.
Solutions:
Verify Reagent Purity and Stoichiometry:
Action: Ensure all starting materials and reagents are of high purity and are used in the correct stoichiometric ratios.[5] An excess of one reactant can sometimes lead to side reactions.[5]
Optimize Reaction Temperature and Time:
Approach: If the reaction is incomplete, consider incrementally increasing the reaction temperature or extending the reaction time. Conversely, if multiple byproducts are forming, lowering the temperature might enhance selectivity.[5] Monitor the reaction closely by TLC to find the optimal balance.
Systematic Solvent and Base Screening: The choice of solvent and base can significantly impact the reaction outcome.
Recommendation: If applicable to your synthetic step (e.g., an Ullmann condensation or Smiles rearrangement), perform small-scale screening with different solvents (e.g., DMF, NMP, nitrobenzene) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOH).
Parameter
Recommendation
Rationale
Solvent Polarity
Screen a range of polar aprotic solvents.
Solvent polarity can influence the solubility of reactants and the rate of reaction.[5]
Base Strength
Test both inorganic and organic bases of varying strengths.
The base is often crucial for deprotonation steps; its strength can affect the reaction rate and selectivity.
Temperature
Optimize in 10-20°C increments.
Temperature affects reaction kinetics; an optimal temperature maximizes the desired product formation rate while minimizing byproduct formation.[5]
Issue 3: Significant Product Loss During Purification
Underlying Cause: 10H-Phenothiazine-2-carboxylic acid and its intermediates may have challenging solubility profiles or may be sensitive to the purification conditions.
Solutions:
Optimize Extraction and Washing:
Technique: During aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.[9] Be mindful of the pH during extractions, as the carboxylic acid group's charge state will affect its solubility.
Refine Column Chromatography Technique:
Eluent System: Carefully select the eluent system for column chromatography. A gradual increase in polarity can help in separating the desired product from closely related impurities.[5]
Stationary Phase: While silica gel is common, for certain phenothiazine derivatives, neutral alumina might be a better choice to avoid degradation of sensitive compounds.
Consider Alternative Purification Methods:
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product with minimal loss.
Adduct Formation: For the parent phenothiazine, a patented method involves the formation of a dihydropyran adduct, which can be precipitated, washed, and then decomposed to yield pure phenothiazine.[10] A similar strategy might be adaptable for its derivatives.
Distillation: For some phenothiazine compounds, distillation, potentially with a small amount of silicon dioxide, can be an effective purification method.[8][11]
Experimental Workflow & Visualization
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and addressing the causes of low reaction yields in the synthesis of 10H-Phenothiazine-2-carboxylic acid.
Caption: A logical workflow to diagnose and address causes of low reaction yields.
General Synthetic Scheme via Smiles Rearrangement
The Smiles rearrangement is a powerful tool for constructing the phenothiazine core. The general transformation is depicted below.
reducing background fluorescence in 10H-Phenothiazine-2-carboxylic acid assays
Welcome to the Technical Support Center for assays utilizing 10H-Phenothiazine-2-carboxylic acid (10H-PTZ-2-COOH) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for assays utilizing 10H-Phenothiazine-2-carboxylic acid (10H-PTZ-2-COOH) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most persistent challenges in phenothiazine-based assay design: high background fluorescence.
10H-PTZ-2-COOH is a highly versatile, redox-active scaffold frequently used in the synthesis of multi-target therapeutics[1], radical sensors[2], and advanced bioimaging agents[3]. However, its electron-rich core and charged functional groups make it highly susceptible to environmental factors that inflate baseline signals. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to isolate and eliminate these artifacts.
Section 1: Mechanistic FAQs — Understanding the Source of Background
Q1: Why does my 10H-PTZ-2-COOH probe exhibit a time-dependent increase in background fluorescence even without biological targets?A1: This is a classic symptom of auto-oxidation. The phenothiazine core is highly electron-rich and prone to photo-induced or metal-catalyzed oxidation[2]. In the presence of dissolved oxygen and trace transition metals (e.g., Fe²⁺, Cu²⁺) found in standard biological buffers, 10H-PTZ-2-COOH oxidizes into a radical cation and subsequently into a highly fluorescent phenothiazin-5-ium derivative. This creates a rising baseline that destroys your assay's dynamic range. To prevent this, buffers must be degassed and supplemented with specific chelators and non-interfering reducing agents.
Q2: I only see high background when the probe is added to my cell lysates or protein matrices. What causes this?A2: This artifact is driven by solvatochromism and the restriction of intramolecular motion. 10H-PTZ-2-COOH possesses a nonplanar "butterfly" conformation[4]. In a free aqueous solution, this structural flexibility allows for the rapid non-radiative decay of excited states (low fluorescence). However, the carboxylic acid group (-COOH) is deprotonated at physiological pH, carrying a negative charge that drives non-specific binding to positively charged protein domains[5]. Once bound, the "butterfly" structure is rigidly locked. This restriction minimizes non-radiative decay, triggering Aggregation-Induced Emission (AIE) and artificially inflating the background signal[3].
Q3: How do I distinguish between probe auto-oxidation, non-specific binding, and matrix autofluorescence?A3: You must implement a strict matrix of controls to isolate the variables[6].
The "No-Probe" Control: Measures the inherent autofluorescence of your media (e.g., phenol red, NADH, riboflavins)[7].
The "No-Cell/Matrix" Control: Measures the auto-oxidation of the probe in your buffer alone[6].
If high background only appears when the probe and matrix are combined, the causality is charge-mediated non-specific binding.
Section 2: Diagnostic Workflows & Visualizations
To systematically identify and resolve the root cause of your background fluorescence, follow the mechanistic pathways and decision trees outlined below.
Mechanism of 10H-PTZ-2-COOH auto-oxidation and its prevention via antioxidant buffering.
Step-by-step decision tree for diagnosing and resolving background fluorescence.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Optimized Degassed Assay Buffer (ODAB)
Objective: Eliminate metal-catalyzed auto-oxidation of the phenothiazine core.
Causality: Removing dissolved oxygen and chelating trace metals prevents the formation of the fluorescent phenothiazin-5-ium species, stabilizing the baseline.
Step-by-Step Methodology:
Buffer Selection: Prepare your base buffer (e.g., 50 mM HEPES, pH 7.4). Note: Avoid phosphate buffers if your assay relies on metal-dependent enzymes, but for standard cellular assays, PBS is acceptable.
Chelation: Add 100 µM EDTA to the buffer to chelate trace transition metals that act as oxidation catalysts.
Deoxygenation: Degas the buffer by sonicating under a vacuum for 15 minutes, followed immediately by purging with Argon or Nitrogen gas for 10 minutes.
Antioxidant Addition: Immediately prior to the assay, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Why TCEP? TCEP is preferred over DTT or β-mercaptoethanol because it is odorless, highly stable at neutral pH, and does not covalently react with most fluorophores.
Self-Validation Step: Plate the ODAB + 10H-PTZ-2-COOH in a "No-Cell" control well. Read the fluorescence continuously over 60 minutes. A flat, stable baseline confirms the successful suppression of auto-oxidation[6].
Protocol B: Charge-Mediated Background Suppression in Biological Matrices
Objective: Reduce non-specific protein binding of the negatively charged 10H-PTZ-2-COOH.
Causality: Heavily charged dyes bind non-specifically to biological matrices. Standard blocking agents (like BSA) may not fully prevent charge-mediated interactions and can introduce animal IgG contaminants that actually increase background[5].
Step-by-Step Methodology:
Probe Titration: Perform a serial dilution of the 10H-PTZ-2-COOH probe. Use the absolute lowest concentration that yields a robust signal. Excess unbound probe is the primary driver of background noise[8].
Media Optimization: Ensure all cell culture media is free of Phenol Red. Reduce serum supplementation to the absolute minimum required for cell viability (ideally <5%) or switch to a specialized low-fluorescence imaging buffer like FluoroBrite[7].
Advanced Blocking: If background persists after standard BSA blocking, incorporate a specialized charge-mediated background suppressor (e.g., TrueBlack IF Background Suppressor) to quench non-specific electrostatic interactions[5].
Wash Stringency: Wash samples 3–5 times with a buffered saline solution (e.g., PBS + 0.05% Tween-20). Increase the wash volume and soak time (3 minutes per wash) to ensure the complete removal of unbound fluorophores[8].
Section 4: Quantitative Data & Optimization Metrics
The table below summarizes the expected quantitative impact of various optimization steps on the Signal-to-Background (S/B) ratio in 10H-PTZ-2-COOH assays.
Optimization Intervention
Primary Mechanistic Target
Expected Background Reduction (%)
Impact on Signal-to-Background (S/B) Ratio
Probe Titration (Optimal vs. Excess)
Unbound Dye Fluorescence
40% - 60%
High (Prevents detector saturation)
Buffer Degassing + 1mM TCEP
Phenothiazine Auto-oxidation
70% - 85%
Critical (Stabilizes kinetic baselines)
Removal of Phenol Red & Serum
Media Autofluorescence
30% - 50%
Moderate (Improves absolute sensitivity)
TrueBlack / Advanced Blocking
Charge-Mediated Binding (AIE)
60% - 80%
High (Restores dynamic range in tissue)
Increased Wash Stringency (3-5x)
Residual Unbound Fluorophores
50% - 70%
High (Clears interstitial matrix noise)
Section 5: References
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening | National Institutes of Health (NIH) |[Link]
How to reduce autofluorescence in cell-based assays | BMG LABTECH |[Link]
Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease | National Institutes of Health (NIH) |[Link]
Fluorogenic Phenothiazine‐Derivative as Radical Sensors | D-NB.info |[Link]
A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide | MDPI |[Link]
Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy | National Institutes of Health (NIH) |[Link]
Troubleshooting Guide: Resolving Solubility Challenges of 10H-Phenothiazine-2-carboxylic acid in DMSO
Technical Support Center: 10H-Phenothiazine-2-carboxylic acid Welcome to the technical support center for 10H-Phenothiazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 10H-Phenothiazine-2-carboxylic acid
Welcome to the technical support center for 10H-Phenothiazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and field-proven laboratory practices to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Question 1: I'm having trouble dissolving 10H-Phenothiazine-2-carboxylic acid in DMSO. Is this a known issue?
Yes, this is a commonly encountered issue. While DMSO is a powerful and versatile aprotic solvent, the solubility of 10H-Phenothiazine-2-carboxylic acid in it can be limited, often leading to the formation of a suspension or incomplete dissolution. The challenge arises from the molecule's rigid, polycyclic aromatic structure combined with the presence of both a weakly acidic carboxylic acid group and a secondary amine within the phenothiazine core. This complex structure can lead to strong intermolecular forces in the solid state that are difficult to overcome.
Question 2: Why is my compound not dissolving even with vigorous vortexing? What are the initial steps I should take?
Vigorous vortexing at room temperature is often insufficient for compounds with high lattice energy. The primary goal is to provide enough energy to break the crystal lattice forces and allow the solvent to solvate the individual molecules.
Here is a systematic workflow to approach this initial challenge:
Troubleshooting Workflow for Initial Dissolution
Caption: Initial troubleshooting workflow for dissolving 10H-Phenothiazine-2-carboxylic acid in DMSO.
Detailed Steps & Rationale:
Sonication: Using an ultrasonic bath introduces high-frequency sound waves that create microscopic cavitation bubbles in the solvent.[1][2][3] The collapse of these bubbles generates localized energy, which helps to break apart the compound's crystal lattice and enhances dissolution.[2][3][4] This method is particularly effective for disrupting intermolecular interactions without significant heating.[1]
Gentle Heating: Increasing the temperature provides the necessary kinetic energy to overcome the solute-solute interactions. We recommend a controlled temperature of 30-40°C. Caution: Avoid excessive heat, as it can potentially degrade the compound or accelerate unwanted reactions with DMSO.
Question 3: I've tried sonication and gentle heating, but my compound still won't fully dissolve, or it precipitates out over time. What's happening?
This indicates that you are likely exceeding the thermodynamic solubility limit of the compound in pure DMSO under these conditions. The initial dissolution may have formed a supersaturated solution, which is inherently unstable and will lead to precipitation.
The next step is to chemically modify the system to favor solubility. Since your molecule has a carboxylic acid group, its solubility is highly dependent on pH.
The Role of Basicity in Enhancing Solubility
The carboxylic acid moiety (-COOH) is weakly acidic. In its protonated form, it can participate in hydrogen bonding with other molecules of the same kind, promoting aggregation and reducing solubility. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This salt is an ion and will have significantly stronger, more favorable interactions with the polar solvent DMSO, thereby increasing solubility.
Caption: Deprotonation of the carboxylic acid to increase solubility in polar solvents like DMSO.
Question 4: What base should I use, and what is the protocol for preparing a basified stock solution?
The choice of base depends on the requirements of your downstream application.
Base
Molarity
Advantages
Considerations
Sodium Hydroxide (NaOH)
1N
Strong base, effective at low volumes.
Introduces inorganic ions (Na⁺), which may interfere with some assays.
Triethylamine (Et₃N)
-
Organic base, volatile and can be removed under vacuum.
Can have its own biological activity; pungent odor.
Ammonium Hydroxide (NH₄OH)
1N
Volatile, can be removed.
Weaker base, may require more equivalents.
Protocol for Preparing a Basified Stock Solution:
Weigh the desired amount of 10H-Phenothiazine-2-carboxylic acid into a sterile vial.
Add the required volume of DMSO to achieve the target concentration.
Add the chosen base dropwise while vortexing. A typical starting point is 1.1 molar equivalents relative to your compound.
Continue vortexing and, if necessary, use gentle sonication until the compound is fully dissolved. The solution should become clear.
Self-Validation Check: If the solution remains clear after standing at room temperature for at least one hour, and also after a freeze-thaw cycle, the dissolution has been successful.
Question 5: Could the purity of my DMSO or compound be the problem?
Absolutely. The purity of both the solvent and the solute are critical factors.
DMSO Purity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[5] Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).
Compound Purity: Impurities in your 10H-Phenothiazine-2-carboxylic acid can act as nucleation sites, promoting precipitation even from a solution that is not fully saturated. Additionally, the presence of different polymorphic forms of the compound can lead to variable solubility, with amorphous forms generally being more soluble than highly crystalline forms.[5]
Question 6: Are there any concerns about the stability of 10H-Phenothiazine-2-carboxylic acid in DMSO?
Yes, long-term storage of compounds in DMSO at room temperature can lead to degradation.[6][7][8] Studies have shown that the probability of observing a compound after one year of storage in DMSO at room temperature can drop to 52%.[6][7][8] Phenothiazines, in particular, can be susceptible to oxidation, especially when exposed to light and air.
Best Practices for Stock Solution Stability:
Storage: Store stock solutions at -20°C or -80°C.
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.
Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.
Advanced Troubleshooting
What if basification is not compatible with my experiment? Are there other solvent systems I can try?
If modifying the pH is not an option, you may need to consider alternative solvents or co-solvent systems.
N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent with similar properties to DMSO and may offer slightly different solubility characteristics.
Co-Solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent. For example, a 1:1 mixture of DMSO and ethanol might improve solubility for certain compounds. However, extensive validation is required to ensure the co-solvent is compatible with your assay.
By systematically addressing these factors—from physical dissolution techniques to chemical modifications and considerations of purity and stability—you can overcome the solubility challenges associated with 10H-Phenothiazine-2-carboxylic acid and ensure the reliability and reproducibility of your experimental results.
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
Cheng, X., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2).
Patsnap. How to Improve Drug Solubility with Sonication. [Link]
Kozik, V., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
Chemat, F., et al. (2021).
Wen, C., et al. (2020). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Trends in Food Science & Technology, 102, 189-200.
ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]
Senac, C., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 122(1), 258-266.
Royal Society of Chemistry. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. [Link]
The Phenothiazine Conjugation Desk: Overcoming Steric Hindrance in 10H-Phenothiazine-2-Carboxylic Acid
(Technical Support Center & Troubleshooting Guide) Mechanistic Root Causes of Conjugation Failure Expertise & Experience Insight: Conjugating 10H-phenothiazine-2-carboxylic acid is notoriously difficult due to a combinat...
Author: BenchChem Technical Support Team. Date: April 2026
(Technical Support Center & Troubleshooting Guide)
Mechanistic Root Causes of Conjugation Failure
Expertise & Experience Insight:
Conjugating 10H-phenothiazine-2-carboxylic acid is notoriously difficult due to a combination of severe steric hindrance and electronic deactivation. The phenothiazine core is not a flat aromatic system; it adopts a rigid, non-planar "butterfly" conformation (a bent-to-planar structural dynamic) along the nitrogen-sulfur axis[1].
Because the 2-carboxylic acid is wedged near the bulky tricyclic core and the 10H secondary amine, incoming nucleophiles are physically blocked from accessing the activated carbonyl. Furthermore, the electron-rich nature of the phenothiazine ring donates electron density into the carbonyl carbon, reducing its electrophilicity and significantly slowing down aminolysis.
FAQ & Troubleshooting
Q1: Why is my standard EDC/NHS or DCC coupling yielding <10% product?A: Carbodiimides (EDC, DCC) activate the carboxylic acid by forming an O-acylisourea intermediate. In sterically demanding environments like the phenothiazine-2-position, the incoming amine struggles to attack this intermediate quickly. This kinetic delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct, effectively killing your yield[2]. You must switch to uronium/aminium salts that form more stable, yet highly reactive, active esters.
Q2: Should I use HATU or COMU for this specific substrate?A: While HATU is excellent and leverages the3 (anchimeric assistance via the pyridine nitrogen of HOAt) to accelerate aminolysis[3], COMU is often superior for highly hindered phenothiazine derivatives. COMU utilizes an Oxyma Pure leaving group and a morpholino carbon skeleton. This combination enhances solubility and reactivity without the risk of guanidinylation (a side reaction where the coupling reagent itself reacts with your target amine), which is a known risk with HATU during prolonged couplings[4],[5].
Q3: How do I prevent unwanted cross-reactivity at the 10H secondary amine during 2-carboxylic acid activation?A: Although the 10H amine is sterically hindered and its lone pair is partially delocalized into the aromatic rings, highly reactive acylating agents can still attack it. If your target amine is a reactive primary amine, you can achieve chemoselectivity by running the activation strictly at 0 °C and avoiding excess coupling reagent. However, if your target amine is also sterically hindered (requiring heat or extended time), you must perform N-protection (e.g., N-acetylation using acetyl chloride/AlCl3) of the 10H position prior to 2-COOH activation[6].
Reagent Selection Matrix
Quantitative Data Summary for Hindered Phenothiazine Couplings
Coupling Reagent
Leaving Group
Relative Reactivity (Hindered Substrates)
Epimerization / Side Reaction Risk
Recommended Base
Estimated Yield (Phenothiazine-2-COOH)
EDC / NHS
NHS
Low
High (N-acylurea rearrangement)
DIPEA
< 15%
HBTU
HOBt
Moderate
Moderate (Guanidinylation)
NMM / DIPEA
30 - 45%
HATU
HOAt
High
Moderate (Guanidinylation)
DIPEA / Collidine
70 - 85%
COMU
Oxyma Pure
Very High
Low (No guanidinylation)
DIPEA
> 90%
(Data synthesized from standard peptide coupling benchmarks for sterically hindered aromatic acids[2],[4],[5])
Validated Workflows & Experimental Protocols
Protocol 1: Chemoselective Amide Conjugation using COMU (Self-Validating System)
Causality: This protocol uses COMU to overcome the steric bulk of the phenothiazine core. DIPEA is added after the acid and COMU are mixed to prevent premature degradation of the coupling reagent. The system is self-validating through a methanol-quench LC-MS check, ensuring the active ester is formed before the precious target amine is introduced.
Step-by-Step Methodology:
Pre-activation: In an oven-dried vial under inert atmosphere, dissolve 10H-phenothiazine-2-carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Cool the mixture to 0 °C. Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 5–10 minutes.
Self-Validating Check: Withdraw a 1 µL aliquot and quench it in 100 µL of methanol. Run a rapid LC-MS. You should observe the mass of the methyl ester (M+14) and the absence of the free acid, confirming successful Oxyma active ester formation.
Nucleophile Addition: Add the target amine (1.2 equiv) to the 0 °C solution.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.
Workup: Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF and COMU byproducts), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate for purification.
Protocol 2: N10-Protection (Acetylation) for Dual-Hindered Couplings
Causality: If Protocol 1 fails due to the target amine being too sterically hindered (requiring elevated temperatures that cause 10H cross-reactivity), the 10H position must be temporarily protected[6].
Step-by-Step Methodology:
Complexation: Suspend ZnCl2 (1.5 equiv) in anhydrous CH2Cl2 at 0 °C. Add acetyl chloride (1.5 equiv) dropwise and stir for 20 minutes to form the active acylating complex.
Protection: Add 10H-phenothiazine-2-carboxylic acid (1.0 equiv) to the mixture.
Reaction: Remove the ice bath and stir at room temperature for 24 hours. The Lewis acid overcomes the steric and electronic deactivation of the 10H amine.
Isolation: Quench with ice-cold water, extract with CH2Cl2, and purify via silica gel chromatography to isolate 10-acetyl-10H-phenothiazine-2-carboxylic acid[6]. Proceed to Protocol 1.
Conjugation Decision Matrix
Decision matrix and troubleshooting workflow for 10H-phenothiazine-2-carboxylic acid conjugation.
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Safety & Regulatory Compliance
Safety
Comprehensive Laboratory Guide: Safe Handling and Disposal of 10H-Phenothiazine-2-carboxylic Acid
10H-Phenothiazine-2-carboxylic acid (CAS: 25234-50-8) is a critical building block utilized extensively in medicinal chemistry, biomedicine, and pharmaceutical intermediate synthesis[1]. While its utility in drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
10H-Phenothiazine-2-carboxylic acid (CAS: 25234-50-8) is a critical building block utilized extensively in medicinal chemistry, biomedicine, and pharmaceutical intermediate synthesis[1]. While its utility in drug development is well-established, phenothiazine derivatives present significant environmental and biological hazards. Improper disposal can lead to severe aquatic bioaccumulation and systemic toxicity[2][3].
This guide provides researchers and laboratory scientists with a self-validating, regulatory-compliant protocol for the safe handling and disposal of this compound, ensuring operational safety and environmental stewardship.
Quantitative Data & Hazard Profile
Before initiating any disposal protocol, personnel must understand the physicochemical properties and specific hazards associated with the compound to select appropriate Personal Protective Equipment (PPE) and storage conditions.
Table 1: Physicochemical and Hazard Profile of 10H-Phenothiazine-2-carboxylic acid
Harmful if swallowed (H302); May cause allergic skin reaction (H317); May cause organ damage (blood) through prolonged exposure (H373)[3]
Environmental Hazards
Very toxic to aquatic life with long-lasting effects (H410)[2][3]
Storage Requirements
Tightly closed container, < 30°C, protected from light and air[1][3]
Required PPE
Chemical-impermeable nitrile gloves, safety goggles, lab coat, P95/P1 respirator (if dust formation is a risk)[4][5]
Mechanistic Rationale for Disposal Protocols
Understanding the why behind a safety protocol ensures higher compliance and situational awareness in the lab.
Why is sink disposal strictly prohibited? Phenothiazine compounds are highly lipophilic and resist standard aqueous degradation. Discharging them into the sanitary sewer system leads to persistent environmental contamination and bioaccumulation in aquatic ecosystems[2][5].
Why is incineration the only approved destruction method? The molecular structure of 10H-Phenothiazine-2-carboxylic acid contains sulfur and nitrogen heteroatoms. If burned without proper environmental controls, it generates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, the only scientifically sound method of destruction is high-temperature incineration coupled with a chemical scrubber to neutralize these byproducts[5].
Step-by-Step Disposal Methodology
The following methodology is designed as a self-validating system: each step inherently verifies the safety and compliance of the preceding step.
Phase 1: Segregation and Collection
Causality: Mixing phenothiazine waste with incompatible streams (such as strong oxidizing agents) can trigger dangerous exothermic reactions. Segregation validates downstream chemical stability.
Workspace Preparation: Perform all waste transfers under a certified laboratory extractor hood to prevent the inhalation of aerosolized dust[3].
Isolate Waste: Collect all unreacted 10H-Phenothiazine-2-carboxylic acid (powder or liquid solutions) into a dedicated, chemically compatible, sealable hazardous waste container[4].
Consumable Disposal: Include all contaminated consumables (e.g., weighing boats, filter papers, and used nitrile gloves) in the solid hazardous waste stream[4][5].
Phase 2: Container Decontamination (The Triple-Rinse Protocol)
Causality: Trace residues in "empty" primary containers pose an ongoing environmental hazard. A triple-rinse ensures the container is statistically free of the active compound, validating it for standard hazardous solid waste handling.
Solvent Wash: Wash the empty primary container three times with a suitable combustible solvent (e.g., acetone or ethanol)[4].
Rinsate Collection: Pour the rinsate directly into the designated liquid hazardous waste container. Never discharge this rinsate into the sink[2][4].
Phase 3: Labeling, Storage, and Handoff
Labeling: Clearly mark the container with "Hazardous Waste," the chemical name "10H-Phenothiazine-2-carboxylic acid," the CAS number "25234-50-8," and the GHS hazard symbols for environmental toxicity[4].
Temporary Storage: Store the sealed container in a designated hazardous waste accumulation area. Ensure the area is well-ventilated, kept below 30°C, and away from direct light[3][4].
Licensed Destruction: Transfer the logged waste to your institution's Environmental Health and Safety (EHS) department. EHS will hand the waste over to a licensed chemical disposal facility, where it will be dissolved in a combustible solvent and safely incinerated using a chemical scrubber[4][5].
Disposal Workflow Visualization
Logical workflow for the safe segregation, decontamination, and disposal of phenothiazine waste.
Emergency Spill Management
Causality: Sweeping dry powder can aerosolize the chemical, leading to immediate inhalation exposure and widespread contamination of the laboratory environment.
Containment: Immediately prevent the spread of the spill using containment barriers. Ensure the material cannot enter floor drains or ground water systems under any circumstances[2][3].
Dust-Free Cleanup: Take up the spilled material carefully when dry using non-sparking tools. Do not use compressed air or dry sweeping that creates dust clouds. Collect the material into a closed container for hazardous disposal[3].
Surface Decontamination: Clean the contaminated floor and articles according to local environmental legislation, ensuring personnel are utilizing appropriate PPE (including a P95 or P1 respirator if dust is present)[3][5].